2-(tert-butyl)-4-iodo-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-4-iodo-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic compounds containing nitrogen atoms. The presence of the tert-butyl and iodine substituents on the imidazole ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-4-iodo-1H-imidazole typically involves the iodination of a pre-formed imidazole ring. One common method is the electrophilic aromatic substitution reaction, where an imidazole derivative is treated with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance reaction efficiency and safety, especially when handling reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-4-iodo-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazole N-oxides or reduction to form dihydroimidazoles.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate.
Major Products
Substitution Products: Azido-imidazole, cyano-imidazole.
Oxidation Products: Imidazole N-oxides.
Reduction Products: Dihydroimidazoles.
Coupling Products: Various substituted imidazoles with different aryl or alkyl groups.
Scientific Research Applications
2-(tert-Butyl)-4-iodo-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(tert-butyl)-4-iodo-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the iodine atom can facilitate the formation of covalent bonds with biological macromolecules, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyl)-4-chloro-1H-imidazole
- 2-(tert-Butyl)-4-bromo-1H-imidazole
- 2-(tert-Butyl)-4-fluoro-1H-imidazole
Uniqueness
2-(tert-Butyl)-4-iodo-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro counterparts. The iodine atom is larger and more polarizable, making it more reactive in certain types of chemical reactions, such as cross-coupling reactions. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.
Biological Activity
2-(tert-butyl)-4-iodo-1H-imidazole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the available literature on its biological activity, mechanisms of action, and pharmacological applications, supported by data tables and case studies.
- Molecular Formula : C8H11IN2
- Molecular Weight : 294.09 g/mol
- CAS Number : 1010835-79-6
The compound features a tert-butyl group and an iodine atom attached to the imidazole ring, which influences its biological properties and interactions with biological targets.
The primary biological activity of this compound is associated with its role as a Capsid Assembly Modulator (CAM) targeting the Hepatitis B Virus (HBV). The compound disrupts the assembly of the HBV capsid, thereby affecting the viral life cycle and reducing viral load in infected cells. This mechanism is critical for developing antiviral therapies aimed at HBV.
Pharmacokinetics
Research indicates that this compound exhibits:
- Low Cytotoxicity : Minimal adverse effects on host cells.
- Acceptable Oral Pharmacokinetic Profiles : Suitable for oral administration in therapeutic settings.
Antiviral Activity
The compound has demonstrated significant antiviral properties against HBV. In vitro studies show that it effectively reduces HBV DNA levels in infected hepatocytes, suggesting its potential as a therapeutic agent in managing chronic hepatitis B infections.
Anticancer Properties
Recent studies have explored the anticancer potential of imidazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers. Inhibition of FGFR signaling pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Data Table: Summary of Biological Activities
Case Studies
-
HBV Infection Study :
- A study evaluated the efficacy of this compound in reducing viral loads in HBV-infected cell lines. Results indicated a dose-dependent decrease in HBV DNA levels, highlighting its potential as a therapeutic candidate for chronic hepatitis B.
-
Cancer Research :
- Another investigation focused on the compound's ability to inhibit FGFR signaling pathways in various cancer models. The results demonstrated significant tumor growth inhibition and increased apoptosis rates, suggesting its utility in cancer therapy.
Properties
IUPAC Name |
2-tert-butyl-5-iodo-1H-imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJOIFLXXGBTMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.